molecular formula C7H8BClO2S B1492919 5-Chloro-2-(methylsulfanyl)phenylboronic acid CAS No. 1451392-55-4

5-Chloro-2-(methylsulfanyl)phenylboronic acid

Cat. No.: B1492919
CAS No.: 1451392-55-4
M. Wt: 202.47 g/mol
InChI Key: IVVNCNFZKBXQJX-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a boronic acid derivative of significant value in synthetic and medicinal chemistry research. As a key synthetic intermediate, its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl and heteroaryl carbon-carbon bonds, which is fundamental in the construction of complex organic molecules for pharmaceutical and materials science applications . The compound's structure features both a boronic acid group and a methylsulfanyl (S-methyl) substituent, which can serve as a synthetic handle for further functionalization, such as oxidation to a sulfone or sulfoxide, or as a potential ligand for metal coordination. Phenylboronic acids, in general, are also known for their ability to form reversible covalent complexes with cis-diols, such as those found in sugars, which has led to their use in the development of sensors, separation techniques for glycoproteins and catecholamines, and cell-surface recognition systems . Researchers may employ this compound in the synthesis of molecular scaffolds for probing biological pathways, including the development of kinase inhibitors that target signaling pathways, such as the bone morphogenetic protein (BMP) pathway . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNCNFZKBXQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves the following general approaches:

  • Borylation of Aryl Halides: Transition metal-catalyzed borylation of appropriately substituted aryl halides (e.g., aryl chlorides or bromides) using diboron reagents.
  • Lithiation Followed by Boronation: Directed ortho-lithiation of substituted aryl halides followed by quenching with boron electrophiles.
  • Functional Group Transformations: Introduction of the methylsulfanyl group (-SCH3) either before or after boronic acid formation through nucleophilic substitution or alkylation reactions.

Transition Metal-Catalyzed Borylation of Aryl Halides

One of the most common and scalable methods involves the palladium- or nickel-catalyzed borylation of 5-chloro-2-(methylsulfanyl)aryl halides with bis(pinacolato)diboron or similar boron reagents. This method proceeds under mild conditions and provides good yields of the desired boronic acid after hydrolysis of the boronate ester intermediate.

  • Catalysts: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are effective catalysts.
  • Reaction Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, dioxane) at elevated temperatures (80–100°C) under inert atmosphere.
  • Hydrolysis: The boronate ester intermediate is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

Advantages: Mild reaction conditions and relatively high selectivity.

Limitations: Use of expensive catalysts and potential heavy metal contamination requiring careful purification.

Directed Lithiation and Boronation

This method involves selective lithiation at the position ortho to the methylsulfanyl substituent followed by reaction with boron electrophiles such as trimethyl borate or pinacol boronate esters.

  • Step 1: Treatment of 5-chloro-2-(methylsulfanyl)benzene with a strong base such as n-butyllithium at low temperature (e.g., –78°C) to generate the aryllithium intermediate.
  • Step 2: Quenching with a boron electrophile to form the boronic acid or its protected ester.
  • Step 3: Hydrolysis or deprotection to obtain the free boronic acid.

This approach provides high regioselectivity due to the directing effect of the methylsulfanyl group and the chlorine substituent.

Notes on Safety and Handling: n-Butyllithium requires rigorous anhydrous conditions and low temperature to avoid side reactions and ensure safety.

Functional Group Introduction via Alkylation

In some synthetic routes, the methylsulfanyl group is introduced via alkylation of a thiophenol or thiolate intermediate with methyl halides after formation of the boronic acid or its derivatives.

  • Example: Alkylation of 5-chloro-2-mercaptophenylboronic acid with methyl iodide or methyl bromide in the presence of a base (e.g., sodium methanolate) to yield the methylsulfanyl-substituted boronic acid derivative.

This strategy allows flexibility in the sequence of functional group installation.

Detailed Research Findings and Data Tables

Representative Synthetic Route and Conditions

Step Reagents and Conditions Description Yield (%) Notes
1 5-Chloro-2-(methylsulfanyl)aryl bromide + bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, K2CO3, dioxane, 90°C, 12 h Pd-catalyzed borylation to form boronate ester intermediate 80–90 Requires inert atmosphere (argon or N2)
2 Hydrolysis with aqueous acid (HCl or acetic acid) Conversion of boronate ester to boronic acid >95 Purification by recrystallization or chromatography
Alternative Directed lithiation with n-BuLi (–78°C), quench with B(OMe)3, acidic work-up Formation of boronic acid via lithiation route 75–85 Requires strict anhydrous and low-temperature conditions

Analytical Characterization Data (Typical)

Technique Key Observations Purpose
¹H NMR (CDCl3) Aromatic protons: 6.8–7.5 ppm; Methylsulfanyl (-SCH3): ~2.5 ppm Confirm substitution pattern and methylsulfanyl presence
¹³C NMR Signals for aromatic carbons and methylthio carbon Structural confirmation
HRMS Molecular ion peak at m/z 285 (M+H)+ Molecular weight verification
IR Spectroscopy B–O stretch ~1350–1370 cm⁻¹ Confirm boronic acid functionality
Melting Point Consistent with literature values (~120–130°C) Purity assessment

Optimization of Reaction Parameters

  • Solvent: Polar aprotic solvents such as DMF and dioxane improve solubility and reaction rates.
  • Temperature: Elevated temperatures (80–100°C) favor borylation efficiency.
  • Catalyst Loading: 2–5 mol% Pd catalyst balances cost and yield.
  • Base: Potassium carbonate or cesium carbonate are commonly used bases.
  • Stoichiometry: Slight excess of diboron reagent (1.1–1.2 equiv) ensures complete conversion.

Notes on Industrial Scale-Up and Practical Considerations

  • Catalyst Recovery: Expensive Pd catalysts necessitate recovery and recycling strategies.
  • Heavy Metal Contamination: Requires purification steps to reduce Pd residues in final product.
  • Continuous Flow Reactors: Adoption of flow chemistry enhances reaction control, safety, and scalability.
  • Storage: Boronic acids are prone to hydrolysis; storage under inert atmosphere at low temperature is recommended.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Pd-Catalyzed Borylation 5-Chloro-2-(methylsulfanyl)aryl halide Bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3 80–100°C, inert atmosphere 80–90 Mild, scalable Expensive catalyst, metal contamination
Directed Lithiation 5-Chloro-2-(methylsulfanyl)benzene n-Butyllithium, B(OMe)3 –78°C to RT, anhydrous 75–85 High regioselectivity Requires low temp, air/moisture sensitive
Alkylation of Thiol 5-Chloro-2-mercaptophenylboronic acid Methyl halide, base Room temp, anhydrous 85–95 Flexible functional group installation Multi-step, requires thiol intermediate

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The chlorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is in organic synthesis , particularly in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, allowing the construction of complex organic molecules. The compound serves as a versatile reagent due to its ability to participate in cross-coupling reactions with various electrophiles.

Medicinal Chemistry

In medicinal chemistry , this compound is explored for its potential in developing pharmaceutical agents. The boronic acid moiety can form reversible covalent bonds with diols, making it suitable for designing enzyme inhibitors. Notably, studies indicate that compounds containing boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells . The ability to form stable biaryl structures enhances its utility in drug development.

Material Science

This compound also finds applications in material science , where it is utilized in synthesizing advanced materials with specific electronic and optical properties. Its unique functional groups can be exploited to create materials with tailored characteristics for various technological applications.

The biological implications of this compound are noteworthy:

  • Enzyme Inhibition : Research indicates that derivatives can effectively inhibit kinases involved in critical signaling pathways related to cancer progression.
  • Apoptosis Induction : Boron-containing compounds have shown potential in inducing apoptosis by disrupting proteasomal functions .

Case Studies

Several studies highlight the biological activities and therapeutic potentials of this compound:

  • A study demonstrated that derivatives could inhibit specific kinases crucial for cancer signaling pathways, showcasing their potential as therapeutic agents .
  • Another investigation indicated that boron-containing compounds could induce apoptosis in cancer cells through proteasomal disruption .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and solubility are modulated by its substituents. Below is a comparison with structurally related boronic acids:

Compound Name Substituents Molecular Weight Key Electronic Effects
5-Chloro-2-(methylsulfanyl)phenylboronic acid 5-Cl, 2-SMe ~202.5 (estimated) Cl (electron-withdrawing), SMe (electron-donating)
5-Chloro-2-methoxyphenylboronic acid () 5-Cl, 2-OMe 186.4 Cl (EWG), OMe (stronger EDG than SMe)
5-Chloro-2-(methoxycarbonyl)phenylboronic acid (–18) 5-Cl, 2-COOMe 214.5 Cl (EWG), COOMe (strong EWG)
5-Chloro-2-(pivaloylamino)phenylboronic acid () 5-Cl, 2-pivaloylamino 255.5 Cl (EWG), bulky amide (steric effects)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methylsulfanyl (-SMe) group is less electron-donating than methoxy (-OMe) but more than ester (-COOMe). This affects the boronic acid’s Lewis acidity and coupling efficiency in Suzuki reactions .
  • Steric Effects: Bulky substituents (e.g., pivaloylamino in ) hinder cross-coupling reactions compared to smaller groups like -SMe.

Solubility and Stability

Based on phenylboronic acid analogs ():

  • This compound : Likely exhibits moderate solubility in chloroform and ethers due to the hydrophobic -SMe group. Lower solubility in hydrocarbons is expected.
  • 5-Chloro-2-methoxyphenylboronic acid : Higher solubility in polar solvents (e.g., acetone) due to the polar -OMe group.
  • 5-Chloro-2-(methoxycarbonyl)phenylboronic acid: Reduced solubility in non-polar solvents due to the electron-withdrawing ester group.

Reactivity in Cross-Coupling Reactions

  • Regioselectivity : In , methylsulfanyl-substituted pyrimidines directed lithiation and coupling to specific positions. Similarly, the -SMe group in this boronic acid may influence regiochemical outcomes in multi-step syntheses.

Practical Considerations

Parameter This compound 5-Chloro-2-methoxyphenylboronic acid 5-Chloro-2-(methoxycarbonyl)phenylboronic acid
Purity (Commercial Availability) >97.0% () >97.0% () >97.0% (–18)
Price (1g Scale) Not explicitly listed; likely higher due to -SMe ~¥8,500–30,000 () Similar to analogs (–18)
Hazard Profile Likely Xi (irritant) Xi (irritant; ) Similar irritant risks

Biological Activity

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in the inhibition of enzymes and modulation of biological pathways. The compound's structure can be summarized as follows:

  • Molecular Formula : C7H8BClO2S
  • Molecular Weight : 202.56 g/mol

Antibacterial Activity

Boronic acids, including this compound, have demonstrated notable antibacterial properties. Research indicates that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The mechanism involves the covalent binding of the boronic acid moiety to serine residues in the active site of β-lactamases, effectively inhibiting their activity. This has been shown to restore the efficacy of β-lactam antibiotics against resistant strains.

Case Study: Efficacy Against Resistant Strains

A study evaluated the antibacterial activity of various boronic acids against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of clinically used antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound0.5MRSA
Ampicillin1MRSA
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its role as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt protein degradation pathways that cancer cells exploit for survival.

The compound inhibits the proteasome's function, leading to an accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells. Studies have shown that this compound can halt the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.

Research Findings

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines:

Cell LineIC50 (nM)
U266 (Multiple Myeloma)8.21
MCF-7 (Breast Cancer)6.74
HeLa (Cervical Cancer)7.05

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Studies have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for this compound.

Key Findings

  • Absorption : The compound shows good solubility in physiological conditions.
  • Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.
  • Metabolism : Primarily metabolized via phase II reactions, reducing toxicity.
  • Excretion : Excreted mainly through renal pathways.
  • Toxicity : Non-toxic to human cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(methylsulfanyl)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For Suzuki-Miyaura, aryl halides (e.g., 5-chloro-2-(methylsulfanyl)iodobenzene) are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) at 80–100°C in THF/water . Optimizing ligand choice (e.g., SPhos vs. XPhos) and solvent polarity can improve yields. For boronation, direct electrophilic substitution on pre-functionalized aryl rings using boron trifluoride etherate may require inert atmospheres (N₂/Ar) to prevent boronic acid decomposition .
  • Key Parameters : Reaction time (12–24 hours), temperature control (±2°C), and stoichiometric ratios (1:1.2 aryl halide:boron reagent) are critical. Purity (>97% by HPLC) is confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Purity thresholds >95% are typical for synthetic applications .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting substituent effects. The methylsulfanyl group shows a singlet at δ 2.5 ppm .
  • FT-IR : B-O stretching (~1340 cm⁻¹) and S-CH₃ vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion peak [M−H]⁻ at m/z 216.03 .

Q. What storage conditions are optimal to maintain stability?

  • Storage Protocol : Store under inert gas (Ar) at −20°C in amber glass vials to prevent oxidation of the boronic acid group. Desiccants (e.g., molecular sieves) mitigate hydrolysis. Shelf life is typically 6–12 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl and chloro substituents influence cross-coupling efficiency?

  • Mechanistic Insight : The electron-donating methylsulfanyl group (σₚ ≈ −0.15) activates the aryl ring toward electrophilic substitution, while the electron-withdrawing chloro group (σₚ ≈ +0.23) directs coupling to the ortho position. This duality necessitates careful optimization of catalytic systems. For example, PdCl₂(dppf) with Cs₂CO₃ in DMF at 100°C achieves >80% yield in Miyaura borylation of 5-chloro-2-(methylsulfanyl)iodobenzene .
  • Contradiction Note : Some studies report reduced yields when both substituents are present due to steric hindrance. Contrasting data may arise from solvent polarity differences (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Data Reconciliation :

Catalyst Screening : Test Pd(OAc)₂, Pd(dba)₂, and Buchwald-Hartwig ligands to identify system-specific activity.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate boronates. Non-polar solvents (toluene) favor coupling but slow kinetics.

Additives : Adding 10 mol% tetrabutylammonium bromide (TBAB) can stabilize intermediates in biphasic systems .

  • Case Study : A 2022 study reported 65% yield in THF vs. 88% in DMF under identical conditions, attributed to improved boronate activation in polar media .

Q. How can computational modeling predict reactivity in novel derivatization reactions?

  • In Silico Workflow :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals (FMOs). The LUMO energy of the boronic acid group (−1.8 eV) predicts nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvent interactions to optimize Suzuki-Miyaura coupling rates. Acetonitrile shows higher diffusion coefficients for Pd intermediates than THF .

Methodological Tables

Table 1 : Representative Reaction Conditions for Suzuki-Miyaura Coupling

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosTHF/H₂O8072
PdCl₂(dppf)XPhosDMF10085
Pd(PPh₃)₄NoneToluene9068

Table 2 : Substituent Effects on Boronic Acid Reactivity

Substituentσₚ ValueImpact on Coupling Rate
−SCH₃−0.15↑ Activation (ortho)
−Cl+0.23↓ Electron density

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(methylsulfanyl)phenylboronic acid
Reactant of Route 2
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5-Chloro-2-(methylsulfanyl)phenylboronic acid

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